molecular formula C19H21N3 B2460047 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole CAS No. 2380189-90-0

2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole

Cat. No. B2460047
CAS RN: 2380189-90-0
M. Wt: 291.398
InChI Key: KSLFFZGVTNAXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole, also known as S14506, is a novel compound with potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole is not fully understood. However, it has been shown to modulate the activity of various enzymes and receptors in the brain. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, dopamine, and serotonin in the brain. It has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the study of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole. One potential direction is the development of more potent derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. In addition, further studies are needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole involves the condensation of 2-methylbenzimidazole with 3-(1-phenylethyl)azetidine-1-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The final product is obtained after purification by column chromatography.

Scientific Research Applications

2-Methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole has been studied for its potential therapeutic applications in various fields. It has been found to exhibit neuroprotective, anti-inflammatory, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-methyl-1-[1-(1-phenylethyl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-14(16-8-4-3-5-9-16)21-12-17(13-21)22-15(2)20-18-10-6-7-11-19(18)22/h3-11,14,17H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSLFFZGVTNAXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)C(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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